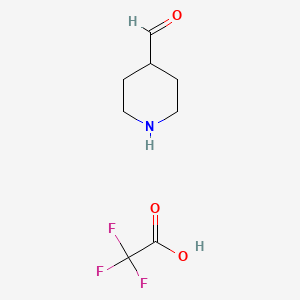
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is a chemical compound that combines the structural features of piperidine and trifluoroacetate Piperidine is a six-membered ring containing one nitrogen atom, while trifluoroacetate is a derivative of acetic acid where three hydrogen atoms are replaced by fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate typically involves the reaction of piperidine-4-carbaldehyde with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine-4-carbaldehyde} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid.
Reduction: Piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
相似化合物的比较
Piperidine-4-carbaldehyde: Lacks the trifluoroacetate group, making it less stable and less reactive in certain applications.
Trifluoroacetic acid: Lacks the piperidine ring, limiting its use in organic synthesis.
Piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is unique due to the presence of both the piperidine ring and the trifluoroacetate group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various fields of research and industry.
生物活性
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a piperidine ring substituted with an aldehyde and a trifluoroacetate group, contributing to its unique reactivity and biological properties.
Biological Activity Overview
The biological activity of piperidine derivatives, including this compound, has been explored in various contexts:
- Antiviral Activity : Certain piperidine derivatives have shown promising results as inhibitors of HIV-1 protease. For instance, compounds with piperidine scaffolds exhibited IC50 values in the nanomolar range against both wild-type and resistant strains of HIV-1 . The structure-activity relationship (SAR) indicated that stereochemistry significantly impacts antiviral potency.
- Anticancer Properties : Piperidine derivatives have been investigated for their anticancer activity. One study highlighted a compound derived from piperidine that demonstrated cytotoxic effects on hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .
- Neuroprotective Effects : Some studies have indicated that piperidine derivatives can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer’s .
Antiviral Activity Case Study
A study focused on the inhibitory effects of various piperidine derivatives against HIV-1 protease revealed that specific configurations of the piperidine moiety were crucial for activity. The most potent inhibitor identified had an IC50 value of 3.61 nM against wild-type HIV-1 .
Table 1: Inhibitory Potency of Piperidine Derivatives Against HIV-1 Protease
| Compound | IC50 (nM) | Activity Against DRV-resistant Variant (%) |
|---|---|---|
| Compound 22a | 3.61 | 26 |
| Compound 23a | 450 | 10 |
Anticancer Activity Case Study
Research into the anticancer properties of piperidine derivatives indicated that certain compounds could induce apoptosis in cancer cells more effectively than standard treatments. The study reported that a specific piperidine derivative exhibited a GI50 value of 0.78 μM in MLL-AF9 leukemia cells .
Table 2: Cytotoxicity of Piperidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | FaDu (Hypopharyngeal) | 0.75 |
| Compound B | MLL-AF9 | 0.78 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between piperidine derivatives and their biological targets. For example, compound 22a was shown to fit perfectly into the active site of HIV-1 protease, forming multiple hydrogen bonds with critical residues . This interaction is believed to be responsible for its potent inhibitory activity.
属性
分子式 |
C8H12F3NO3 |
|---|---|
分子量 |
227.18 g/mol |
IUPAC 名称 |
piperidine-4-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c8-5-6-1-3-7-4-2-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
InChI 键 |
RVPROOVRUWCOQE-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C=O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















